molecular formula C7H14N2O4S B7821828 Allocystathionine CAS No. 61949-06-2

Allocystathionine

Cat. No.: B7821828
CAS No.: 61949-06-2
M. Wt: 222.26 g/mol
InChI Key: ILRYLPWNYFXEMH-ROLXFIACSA-N
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Description

Allocystathionine is a stereoisomer of cystathionine, which is an intermediary metabolite in the transsulfuration pathway for cysteine synthesis from methionine . This modified amino acid is generated by enzymatic means from homocysteine and serine and serves as a substrate for enzymes like cystathionine beta-lyase in the sulfur metabolism pathway . Classified as a cysteine derivative, this compound is a solid compound with the chemical formula C7H14N2O4S and an average molecular weight of 222.26 g/mol . Recent research has revealed a significant physiological role for cystathionine in immune tissues. Studies indicate that cystathionine is a novel, third physiological substrate for the cystine/glutamate transporter (system xc-) . This exchanger is crucial for maintaining intracellular glutathione levels and the extracellular redox balance. In cells expressing system xc-, extracellular cystathionine is transported into the cell, which competitively inhibits cystine uptake and stimulates the release of intracellular glutamate into the extracellular space . This mechanism suggests that cystathionine can be used in research to modulate extracellular glutamate levels, which has implications for studying oxidative glutamate toxicity (oxytosis) in neurological contexts and T-cell activation in immunology . Furthermore, research has demonstrated that cystathionine supplementation can rescue cells from cystine deprivation-induced cell death, highlighting its potential application in studies of cellular survival and defense mechanisms against oxidative stress . This product is provided for research purposes only. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(2S)-2-amino-4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRYLPWNYFXEMH-ROLXFIACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSCC(C(=O)O)N)[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
Record name Cystathionine
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Record name Allocystathionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000455
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CAS No.

61949-06-2, 535-34-2
Record name S-(2-Amino-2-carboxyethyl)-L-homocysteine
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Record name Allocystathionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

281 °C
Record name Allocystathionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allocystathionine can be synthesized through the enzymatic conversion of homocysteine by cystathionine synthetase. The reaction conditions typically involve the presence of pyridoxal phosphate (PLP) as a cofactor, which is essential for the activity of cystathionine synthetase.

Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale cultivation of microorganisms that naturally produce cystathionine synthetase. These microorganisms are cultured under controlled conditions to optimize the production of this compound.

Chemical Reactions Analysis

Metabolic Breakdown

Allocystathionine is cleaved by cystathionine γ-lyase (CGL) to produce cysteine, α-ketobutyrate, and ammonia . This reaction involves the rupture of the C-S bond in the thioether linkage, followed by deamination and decarboxylation steps. The breakdown is critical for maintaining cellular cysteine pools and redox balance.

This compoundCGLCysteine+α-Ketobutyrate+NH3\text{this compound} \xrightarrow{\text{CGL}} \text{Cysteine} + \alpha\text{-Ketobutyrate} + \text{NH}_3

Reactivity with Electrophiles

The thioether group in this compound participates in nucleophilic reactions, though less readily than free thiols (e.g., cysteine). Computational studies suggest potential reactions with:

Aldehydes (e.g., Formaldehyde)

Formaldehyde may react with this compound’s amino groups to form hydroxymethyl adducts or cyclic products . For example:

This compound+HCHOHydroxymethyl-Allocystathionine\text{this compound} + \text{HCHO} \rightarrow \text{Hydroxymethyl-Allocystathionine}

This reaction is pH-dependent, with cyclization favored under basic conditions .

Oxidizing Agents

The sulfur atom in the thioether can undergo oxidation to sulfoxide or sulfone derivatives, though such reactions are less common than with thiols .

Enzymatic Modifications

This compound interacts with enzymes beyond its primary metabolic pathway:

  • Transaminases : Potential deamination to form keto acids, though direct evidence is limited .

  • Decarboxylases : Theoretical conversion to thioether-containing amines, analogous to cystathionine decarboxylation .

Stability and Degradation

  • Thermal Stability : Melts at 281°C with decomposition .

  • pH Sensitivity : Stable in neutral conditions but prone to hydrolysis under strongly acidic or alkaline conditions.

Scientific Research Applications

Biochemical Properties and Synthesis

Allocystathionine is a sulfur-containing amino acid derivative formed from the condensation of cysteine and homocysteine. It plays a role in the transsulfuration pathway, which is crucial for the synthesis of cysteine from homocysteine. This pathway is significant for maintaining cellular redox balance and synthesizing important biomolecules.

This compound's metabolic role extends beyond being a simple intermediate; it is involved in the regulation of various metabolic pathways:

  • Cysteine Synthesis : this compound serves as a precursor for cysteine, an essential amino acid involved in protein synthesis and antioxidant defense.
  • Homocysteine Regulation : It plays a role in the metabolism of homocysteine, potentially influencing cardiovascular health by reducing homocysteine levels.

Cardiovascular Health

Research indicates that this compound may have protective effects against cardiovascular diseases by modulating homocysteine levels. Elevated homocysteine is a known risk factor for cardiovascular diseases, and compounds like this compound that influence its metabolism could be beneficial.

Case Study : A study involving patients with elevated homocysteine levels showed that supplementation with this compound resulted in significant reductions in homocysteine concentrations, suggesting its potential as a therapeutic agent for cardiovascular risk management .

Cancer Research

This compound's role in apoptosis and cell proliferation has been investigated, particularly concerning its effects on cancer cells. Inhibition of cystathionine β-synthase (CBS) has been shown to induce apoptosis in certain leukemia cell lines, with this compound being implicated as a modulator of this process.

Case Study : In vitro studies demonstrated that this compound treatment led to increased apoptosis rates in K562 leukemia cells, correlating with decreased CBS activity . This suggests potential applications in targeted cancer therapies.

Analytical Techniques for Detection

The quantification of this compound and related metabolites can be achieved through advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). These methods allow for precise measurement of this compound levels in biological samples, facilitating research into its physiological roles.

Table 2: Analytical Methods for this compound Detection

MethodAdvantagesLimitations
LC-MSHigh sensitivity and specificityRequires specialized equipment
NMR SpectroscopyStructural elucidationLimited to higher concentrations
HPLCGood separation capabilitiesMay require derivatization

Mechanism of Action

The mechanism by which allocystathionine exerts its effects involves its role as a substrate in the sulfur metabolism pathway. It is converted by cystathionine beta-lyase to produce cysteine, which is a critical amino acid for protein synthesis and other biological processes. The molecular targets and pathways involved include the enzymes cystathionine synthetase and cystathionine beta-lyase, as well as the sulfur metabolism pathway.

Comparison with Similar Compounds

Data Tables

Table 1: Metabolomic Changes in Ketamine-Induced Bladder Fibrosis (Fold Change)

Metabolite VIP Score Fold Change Biological Significance
Hydroxyphenyllactic acid 2.63 17.03 Oxidative stress marker
This compound 2.17 7.02 Transsulfuration intermediate
L-Homoserine 1.75 1.55 Methionine cycle metabolite

Table 2: Comparison of Sulfur-Containing Metabolites in Sepsis

Metabolite Fold Change (8–12 h) Pathway Association
This compound 5.0 Transsulfuration
Taurocholate 4.8 Bile acid metabolism
Diaminopimelic acid 3.2 Bacterial cell wall synthesis

Biological Activity

Allocystathionine, specifically its D- and L- forms, plays a significant role in various biological processes, particularly within the transsulfuration pathway. This pathway is crucial for the metabolism of homocysteine, a sulfur-containing amino acid that has been linked to several health issues when present at elevated levels. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of this compound

This compound is an intermediate compound in the metabolism of homocysteine and is synthesized from L-serine and L-homocysteine via the enzyme cystathionine beta-synthase (CBS). It exists in two forms: D-allocystathionine (D-AC) and L-allocystathionine (L-AC). Both forms are involved in regulating homocysteine levels, with implications for cardiovascular health and other diseases.

  • Transsulfuration Pathway :
    • This compound is a key intermediate in the transsulfuration pathway, which converts homocysteine to cysteine. Elevated homocysteine levels are associated with cardiovascular diseases, neurodegenerative disorders, and other health issues.
    • By facilitating the synthesis of cysteine, this compound helps maintain cellular redox balance and supports the production of glutathione, a critical antioxidant.
  • Glutathione Synthesis :
    • This compound contributes to glutathione synthesis, which protects cells from oxidative stress. In red blood cells, glutathione maintains membrane flexibility, potentially reducing complications in conditions like sickle cell disease.
    • Research indicates that D-AC supplementation may enhance glutathione levels and improve symptoms associated with oxidative stress-related diseases.

Therapeutic Applications

This compound's role in homocysteine metabolism suggests potential therapeutic applications:

  • Cardiovascular Health : By regulating homocysteine levels, this compound may help reduce the risk of cardiovascular diseases.
  • Sickle Cell Disease : Preliminary studies suggest that D-AC could improve red blood cell function by increasing glutathione levels.
  • Neuroprotection : Given its involvement in antioxidant defense mechanisms, this compound may have neuroprotective effects against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Cystathionine Beta-Synthase Inhibition Inhibition of CBS led to increased apoptosis in leukemia cell lines, indicating a potential target for cancer therapy .
Glutathione Levels in Sickle Cell Disease D-allocystathionine supplementation improved glutathione levels and red blood cell flexibility in preliminary studies.
Homocysteine Regulation This compound plays a critical role in lowering homocysteine levels, which could mitigate risks associated with cardiovascular diseases.

Q & A

How can Allocystathionine be accurately identified and quantified in biological samples using advanced analytical techniques?

Basic Research Focus
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying this compound in complex biological matrices. Researchers should optimize ionization parameters (e.g., electrospray ionization in positive mode) and employ isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects . Validation protocols must include calibration curves with ≥5 points, recovery assays, and inter-day precision tests to ensure reproducibility .

What are the common challenges in isolating this compound from cellular lysates, and how can they be methodologically addressed?

Basic Research Focus
Isolation challenges include co-elution with structurally similar metabolites (e.g., cystathionine) and low abundance in certain tissues. To mitigate this, use hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry (HRMS) to improve separation efficiency. Pre-column derivatization with agents like dansyl chloride enhances detection sensitivity . Include negative controls to rule out artifactual formation during sample preparation .

How can researchers resolve contradictions in reported metabolic roles of this compound across in vitro and in vivo studies?

Advanced Research Focus
Contradictions often arise from differences in model systems (e.g., cell lines vs. whole organisms) or variable redox conditions. Address this by conducting systematic reviews with meta-analyses to identify confounding variables . Follow up with controlled in vivo experiments using knockout models (e.g., CRISPR-edited organisms lacking this compound synthase) to isolate its specific metabolic contributions. Triangulate findings with flux balance analysis to map pathway interactions .

What experimental designs are optimal for studying this compound’s interactions with sulfur-metabolizing enzymes?

Advanced Research Focus
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are critical for characterizing binding kinetics and thermodynamics. For SPR, immobilize the enzyme on a CM5 chip and use a multi-cycle kinetics approach to assess this compound’s affinity (KD) under physiological pH (7.4) . Pair these with molecular dynamics simulations to predict allosteric modulation sites. Include negative controls with inactive enzyme mutants to validate specificity .

Which analytical techniques are most reliable for validating this compound purity in synthetic preparations?

Basic Research Focus
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at 214 nm is essential for purity assessment. Combine this with nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm structural integrity, focusing on characteristic peaks for thioether bonds (δ 2.5–3.5 ppm) . Quantify residual solvents via gas chromatography (GC) and adhere to ICH Q3A guidelines for impurity thresholds (<0.1%) .

How can researchers design a longitudinal study to assess this compound’s role in age-related metabolic dysregulation?

Advanced Research Focus
Adopt a nested case-control design within a prospective cohort to track this compound levels over time. Use LC-MS/MS for baseline and follow-up measurements in serum/plasma. Incorporate multi-variable Cox regression models to adjust for covariates (e.g., diet, comorbidities) . Validate findings with Mendelian randomization to infer causality, leveraging genetic variants associated with this compound metabolism .

Key Considerations for Methodological Rigor

  • Reproducibility : Document all protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data in public repositories like MetaboLights .
  • Ethical Compliance : For human studies, obtain IRB approval and explicitly state consent procedures in publications .
  • Statistical Power : Use G*Power software to calculate sample sizes ensuring ≥80% power for detecting effect sizes (α = 0.05) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Allocystathionine
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Allocystathionine

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